molecular formula C254H422N70O72 B549189 醋酸格拉替拉莫 CAS No. 147245-92-9

醋酸格拉替拉莫

货号 B549189
CAS 编号: 147245-92-9
分子量: 7000.0 Da (range 5000-9000)
InChI 键: FHEAIOHRHQGZPC-KIWGSFCNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Glatiramer acetate is synthesized to resemble myelin basic protein (MBP), a myelin antigen involved in the development of multiple sclerosis (MS) . The synthesis process involves the reactivity of amino acid precursors, reaction initiation, and polymerization velocities . The protection groups are removed by 33%HBr/HOAc followed by tetraalkylammonium hydroxide in water to obtain glatiramer .


Molecular Structure Analysis

Glatiramer acetate is a mixture of synthetic copolymers consisting of four amino acids (glutamic acid, lysine, alanine, and tyrosine) with a labeled molecular weight range of 5000 to 9000 Da . The molecular fingerprinting approach is taken using mass-accurate mass spectrometry (MS) analysis, nuclear magnetic resonance (NMR) (1D- 1 H-NMR, 1D- 13 C-NMR, and 2D NMR), and asymmetric field flow fractionation (AFFF) coupled with multi-angle light scattering (MALS) for an in-depth characterization .


Chemical Reactions Analysis

The manufacturing process of Glatiramer Acetate has a strong impact on the reactivity of amino acid precursors, reaction initiation, polymerization velocities, and peptide solubility, susceptibility to hydrolysis, and size-exclusion properties .


Physical And Chemical Properties Analysis

Glatiramer acetate has a molecular formula of C25H45N5O13 and a molecular weight of 623.65 .

作用机制

Target of Action

Glatiramer acetate, a synthetic copolymer, was originally designed as a stimulant of myelin basic protein (MBP), a myelin antigen involved in the development of multiple sclerosis (MS) . It is thought to act by modifying immune processes that are believed to be responsible for the pathogenesis of MS .

Mode of Action

Glatiramer acetate exhibits several immunomodulatory effects. It is known to bind to the major histocompatibility complex (MHC) on the surface of antigen-presenting cells (APCs), recognizing myelin basic protein (MBP) . This binding leads to a competition with various myelin antigens for their presentation to T cells . It is also attributed to a T helper cell-type 1 (Th1) to Th2 cytokine shift in T cells .

Biochemical Pathways

The main functional pathways induced by Glatiramer acetate include increased proliferation and activation of immune cells including T and B lymphocytes, stimulation of antigen-presenting cells, and differentiation of effector T lymphocytes . T-helper cell differentiation is the most significant canonical pathway associated with gene transcripts altered by Glatiramer acetate .

Pharmacokinetics

In animals, the absorption of Glatiramer acetate occurred in a dose-proportional manner and only 10% of the drug remained at the injection site 1 hour after administration .

Result of Action

Glatiramer acetate reduces the relapse rate of relapsing-remitting multiple sclerosis (RRMS) by 30% . In animal models of experimental autoimmune encephalomyelitis (EAE), Glatiramer acetate treatment was associated with elevated proliferation, migration, and differentiation of neuronal oligodendrocyte progenitor cells and their recruitment to sites of injury, thereby enhancing myelin repair and neurogenesis .

Action Environment

The action of Glatiramer acetate is influenced by the immune environment of the individual. The anti-inflammatory (M2) antigen-presenting cells (APCs) induced following treatment with Glatiramer acetate are responsible for the induction of anti-inflammatory T cells that contribute to its therapeutic benefit . .

安全和危害

Glatiramer acetate may cause skin irritation, allergic skin reaction, serious eye irritation, and allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

未来方向

There are ongoing studies such as the NIH funded CombiRx trial, which includes genomic and proteomic sub-studies, that will hopefully clarify which of these mechanisms is predictive of improved therapeutic outcomes in Glatiramer acetate treated MS patients . Moreover, the FDA has accepted for review the New Drug Application (NDA) for GA Depot 40 mg, a long-acting glatiramer acetate being investigated as a once-monthly injection for the treatment of relapsing forms of multiple sclerosis (RMS) .

属性

IUPAC Name

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEAIOHRHQGZPC-KIWGSFCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163637
Record name Glatiramer acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3081884

CAS RN

147245-92-9
Record name Glatiramer acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147245-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glatiramer acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine polyMer with L-GlutaMic Acid L-Lysine L-Tyrosine Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glatiramer acetate
Reactant of Route 2
Glatiramer acetate
Reactant of Route 3
Glatiramer acetate
Reactant of Route 4
Glatiramer acetate
Reactant of Route 5
Glatiramer acetate
Reactant of Route 6
Glatiramer acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。